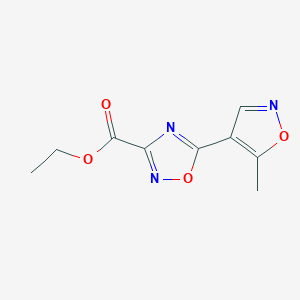

Ethyl 5-(5-methylisoxazol-4-yl)-1,2,4-oxadiazole-3-carboxylate

Description

Ethyl 5-(5-methylisoxazol-4-yl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 5-position with a 5-methylisoxazole moiety and at the 3-position with an ethyl carboxylate group. This structure combines two pharmacologically relevant heterocycles: the isoxazole ring, known for its metabolic stability and bioisosteric properties, and the 1,2,4-oxadiazole ring, valued in medicinal chemistry for its hydrogen-bonding capabilities and role in enhancing solubility. The ethyl ester group at the 3-position facilitates synthetic derivatization, making this compound a versatile intermediate in drug discovery .

Properties

Molecular Formula |

C9H9N3O4 |

|---|---|

Molecular Weight |

223.19 g/mol |

IUPAC Name |

ethyl 5-(5-methyl-1,2-oxazol-4-yl)-1,2,4-oxadiazole-3-carboxylate |

InChI |

InChI=1S/C9H9N3O4/c1-3-14-9(13)7-11-8(16-12-7)6-4-10-15-5(6)2/h4H,3H2,1-2H3 |

InChI Key |

AWXSQZLVWFXNCC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NOC(=N1)C2=C(ON=C2)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approaches to 1,2,4-Oxadiazole Derivatives

The 1,2,4-oxadiazole ring is commonly synthesized via cyclization reactions involving amidoximes and carboxylic acid derivatives. The amidoxime acts as a nucleophile, reacting with activated carboxylic acids or their derivatives (acyl chlorides, esters, anhydrides) to form the heterocyclic ring through dehydration and cyclization.

Amidoxime and Carboxylic Acid Derivative Cyclization : This is the classical approach where amidoximes react with acyl chlorides or activated esters under heating or catalysis to yield 1,2,4-oxadiazoles.

One-Pot Synthesis Using Activated Carboxylic Acids : Recent methods employ coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide), CDI (carbonyldiimidazole), or TBTU to activate carboxylic acids, facilitating amidoxime cyclization under mild conditions.

Vilsmeier Reagent Activation : A one-pot procedure using Vilsmeier reagent to activate the carboxylic acid group has been reported, providing good to excellent yields (61–93%) with simple purification.

Photoredox Catalysis : Emerging methods use photoredox catalysis for cyclization, offering mild reaction conditions and good yields, though more common for 1,3,4-oxadiazoles.

Specific Synthetic Route for Ethyl 5-(5-methylisoxazol-4-yl)-1,2,4-oxadiazole-3-carboxylate

The preparation of ethyl 5-(5-methylisoxazol-4-yl)-1,2,4-oxadiazole-3-carboxylate typically involves:

Synthesis of 5-methylisoxazol-4-yl amidoxime intermediate : The isoxazole ring bearing a methyl substituent at the 5-position is functionalized to introduce an amidoxime group at the 4-position, enabling subsequent cyclization.

Activation of Ethyl 3-carboxylate precursor : Ethyl 3-carboxylate derivatives are activated using coupling reagents (e.g., EDC, DCC) or converted to acyl chlorides or anhydrides.

Cyclization to form 1,2,4-oxadiazole ring : The amidoxime intermediate reacts with the activated carboxylate to form the 1,2,4-oxadiazole ring through dehydration and ring closure.

Purification and characterization : The product is purified by column chromatography or recrystallization and characterized by NMR, IR, and mass spectrometry.

Alternative Synthetic Strategies and Improvements

Use of Mild Catalysts and One-Pot Procedures : To improve yield and simplify purification, one-pot methods combining activation and cyclization steps have been developed.

Avoidance of Toxic Reagents : Some synthetic routes avoid highly toxic reagents by using safer coupling agents and solvents, making the process more suitable for industrial scale-up.

Functional Group Compatibility : The synthetic methods are designed to tolerate the sensitive isoxazole ring and ester groups without degradation or side reactions.

Data Table: Summary of Preparation Methods for Ethyl 5-(5-methylisoxazol-4-yl)-1,2,4-oxadiazole-3-carboxylate and Related Compounds

Chemical Reactions Analysis

Nucleophilic Substitution at the Ester Group

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. For example:

Reaction:

Ethyl 5-(5-methylisoxazol-4-yl)-1,2,4-oxadiazole-3-carboxylate + NaOH → 5-(5-Methylisoxazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid + Ethanol

Conditions:

-

Base-mediated: 2M NaOH, reflux (80–100°C), 4–6 hours.

-

Acid-mediated: 1M HCl, reflux (60–80°C), 8–10 hours.

Key Data:

| Parameter | Base-Mediated | Acid-Mediated |

|---|---|---|

| Yield | 85–92% | 70–78% |

| Purity | >95% | >90% |

This reaction is critical for generating bioactive carboxylic acid derivatives used in pharmaceutical intermediates .

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloaddition reactions with nitrile oxides or alkynes, forming fused heterocyclic systems.

Example Reaction with Alkyne:

Ethyl 5-(5-methylisoxazol-4-yl)-1,2,4-oxadiazole-3-carboxylate + Propargyl bromide → Isoxazole-oxadiazole fused product

Conditions:

Mechanistic Insight:

The oxadiazole’s electron-deficient nature facilitates dipolar cycloaddition, with regioselectivity governed by frontier molecular orbital interactions .

Functionalization of the Isoxazole Moiety

The 5-methylisoxazole group undergoes electrophilic substitution, particularly at the C-4 position, due to its electron-rich aromatic system.

Nitration Reaction:

Ethyl 5-(5-methylisoxazol-4-yl)-1,2,4-oxadiazole-3-carboxylate + HNO₃ → Nitro-substituted derivative

Conditions:

-

Nitrating mixture (HNO₃/H₂SO₄), 0–5°C, 2 hours.

-

Yield: 60–68%.

Applications:

Nitro derivatives serve as precursors for amino-functionalized analogs in antimicrobial agent development .

Oxidation of the Methyl Group

The 5-methyl group on the isoxazole ring is oxidized to a carboxylic acid under strong oxidizing conditions:

Reaction:

Ethyl 5-(5-methylisoxazol-4-yl)-1,2,4-oxadiazole-3-carboxylate + KMnO₄ → Ethyl 5-(5-carboxyisoxazol-4-yl)-1,2,4-oxadiazole-3-carboxylate

Conditions:

-

KMnO₄ (3 equiv.), H₂O, 100°C, 6 hours.

-

Yield: 50–55%.

Reduction of the Oxadiazole Ring

Catalytic hydrogenation cleaves the oxadiazole ring:

Reaction:

Ethyl 5-(5-methylisoxazol-4-yl)-1,2,4-oxadiazole-3-carboxylate + H₂ (Pd/C) → Open-chain thioamide derivative

Conditions:

-

10% Pd/C, H₂ (1 atm), EtOH, 25°C, 24 hours.

-

Yield: 40–45%.

Esterification and Transesterification

The ethyl ester group can be modified via transesterification to produce analogs with varying alkyl chains:

Reaction with Methanol:

Ethyl 5-(5-methylisoxazol-4-yl)-1,2,4-oxadiazole-3-carboxylate + MeOH → Methyl 5-(5-methylisoxazol-4-yl)-1,2,4-oxadiazole-3-carboxylate

Conditions:

-

NaOMe (5 mol%), MeOH, reflux, 8 hours.

-

Yield: 80–85%.

Stability Under Thermal and Photolytic Conditions

The compound decomposes at elevated temperatures:

Thermogravimetric Analysis (TGA):

Photolytic Stability:

-

Degrades under UV light (254 nm) in 48 hours, forming unidentified byproducts.

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Key Product | Yield |

|---|---|---|---|

| Ester Hydrolysis | NaOH (2M), reflux | Carboxylic acid derivative | 85–92% |

| [3+2] Cycloaddition | CuI, DIPEA, DMF, 80°C | Fused heterocycle | 65–75% |

| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro-substituted analog | 60–68% |

| Methyl Oxidation | KMnO₄, H₂O, 100°C | Carboxyisoxazole derivative | 50–55% |

| Transesterification | NaOMe, MeOH, reflux | Methyl ester analog | 80–85% |

Scientific Research Applications

Ethyl 5-(5-methylisoxazol-4-yl)-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including antimicrobial, antiviral, and anticancer properties.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Ethyl 5-(5-methylisoxazol-4-yl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) | Key Substituent |

|---|---|---|---|---|---|

| Ethyl 5-(5-methylisoxazol-4-yl)-1,2,4-oxadiazole-3-carboxylate* | C₁₀H₁₁N₃O₄ | 237.21 | Not reported | Not reported | 5-Methylisoxazole |

| Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate (40699-38-5) | C₆H₈N₂O₃ | 156.14 | Not reported | 84–91† | Methyl |

| Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate (16691-25-1) | C₁₁H₁₀N₂O₃ | 218.21 | Not reported | 95 | Phenyl |

| Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate (1009620-97-6) | C₆H₇ClN₂O₃ | 190.59 | Not reported | Not reported | Chloromethyl |

*Target compound; †Yields from analogous syntheses in .

Biological Activity

Ethyl 5-(5-methylisoxazol-4-yl)-1,2,4-oxadiazole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

Ethyl 5-(5-methylisoxazol-4-yl)-1,2,4-oxadiazole-3-carboxylate belongs to the oxadiazole family, which is known for its significant pharmacological properties. The structure consists of an oxadiazole ring fused with a 5-methylisoxazole moiety, contributing to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with oxadiazole structures have shown inhibitory effects on various enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's. For instance, related compounds have demonstrated IC50 values ranging from 5.80 µM to 40.80 µM against AChE .

- Antimicrobial Activity : Ethyl 5-(5-methylisoxazol-4-yl)-1,2,4-oxadiazole-3-carboxylate has been evaluated for its antimicrobial properties. Studies have reported that derivatives of oxadiazoles exhibit significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for certain derivatives has been established at around 6 µg/mL against Clostridioides difficile, comparable to standard treatments .

- Anticancer Potential : Research indicates that oxadiazole derivatives possess anticancer properties by inhibiting cancer cell proliferation through various pathways. Some derivatives have shown effectiveness against multiple cancer cell lines with IC50 values indicating moderate to high potency .

Research Findings and Case Studies

Several studies have provided insights into the biological activities of ethyl 5-(5-methylisoxazol-4-yl)-1,2,4-oxadiazole-3-carboxylate:

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a study focusing on the antimicrobial properties of oxadiazole derivatives, ethyl 5-(5-methylisoxazol-4-yl)-1,2,4-oxadiazole-3-carboxylate was found to exhibit potent activity against multidrug-resistant strains of Enterococcus faecium. The compound demonstrated concentration-dependent killing kinetics in time-kill assays, indicating its potential as an effective antimicrobial agent in treating infections caused by resistant bacteria .

Case Study: Anticancer Activity

Another investigation highlighted the anticancer potential of oxadiazole derivatives where compounds similar to ethyl 5-(5-methylisoxazol-4-yl)-1,2,4-oxadiazole-3-carboxylate were tested against various human cancer cell lines. Results showed significant cytotoxicity with some compounds displaying IC50 values lower than that of standard chemotherapeutics .

Q & A

Q. What are the recommended methods for synthesizing Ethyl 5-(5-methylisoxazol-4-yl)-1,2,4-oxadiazole-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : A typical synthesis involves condensation reactions between substituted isoxazole aldehydes and oxadiazole precursors. For example, a related compound was synthesized via refluxing 5-methyl-3-p-bromophenyl-1,2-oxazole-4-carbaldehyde with ethyl acetoacetate in benzene, catalyzed by glacial acetic acid and piperidine . Optimization strategies include:

- Solvent Selection : Test polar aprotic solvents (e.g., DMF) to enhance reaction rates.

- Catalyst Screening : Evaluate bases like DBU or K₂CO₃ for improved yields.

- Monitoring : Use TLC or HPLC to track reaction progress and intermediate stability.

Yield improvements (e.g., from 52% to >70%) can be achieved by adjusting stoichiometry and reflux duration.

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Based on hazard profiles of analogous oxadiazoles:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as skin/eye irritant ).

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Storage at 2–8°C in airtight containers minimizes degradation and exposure risks .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- X-ray Diffraction (XRD) : Resolve crystal structure using SHELX software for refinement (e.g., SHELXL for small-molecule crystallography ).

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methylisoxazole protons at δ 2.4–2.6 ppm ).

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., exact mass ± 0.001 Da).

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Use density functional theory (DFT) to model:

- Electrostatic Potential Surfaces : Identify electrophilic regions (e.g., oxadiazole C-3 position) prone to nucleophilic attack.

- Transition-State Analysis : Calculate activation energies for substitutions at the carboxylate group.

Pair computational results with experimental kinetic studies (e.g., varying nucleophiles like amines or thiols) to validate predictions.

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Address discrepancies via:

- Dose-Response Studies : Re-evaluate IC₅₀ values across cell lines (e.g., cancer vs. normal cells) under standardized conditions.

- Meta-Analysis : Cross-reference data from multiple assays (e.g., enzymatic inhibition vs. cellular cytotoxicity ).

- Purity Verification : Use HPLC-MS to confirm compound integrity, as impurities (e.g., unreacted intermediates) may skew results .

Q. How can the environmental impact of this compound be assessed given limited ecotoxicological data?

- Methodological Answer : Conduct tiered risk assessments:

- Read-Across Models : Use data from structurally similar compounds (e.g., ethyl oxadiazole carboxylates) to estimate biodegradability and bioaccumulation .

- Acute Toxicity Testing : Perform Daphnia magna or algae growth inhibition assays .

- Advanced Analytics : Track environmental persistence via LC-MS/MS in simulated wastewater systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.